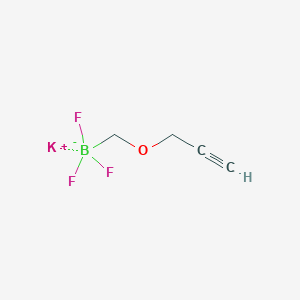![molecular formula C6H14Cl2N4 B1453052 [(4-エチル-4H-1,2,4-トリアゾール-3-イル)メチル]メチルアミン二塩酸塩 CAS No. 1255717-71-5](/img/structure/B1453052.png)
[(4-エチル-4H-1,2,4-トリアゾール-3-イル)メチル]メチルアミン二塩酸塩
説明
科学的研究の応用
抗がん剤開発
1,2,4-トリアゾール誘導体は、抗がん剤としての可能性について広く研究されてきました。 これらの化合物は、さまざまな標的と水素結合を形成する能力があり、薬物動態と薬理学的特性を向上させる可能性があります 。特に、特定の1,2,4-トリアゾール誘導体は、MCF-7、HeLa、A549などの癌細胞株に対して有望な細胞毒性を示してきました。 これらの化合物は選択性を示し、正常細胞への害を最小限に抑えながら、癌細胞を標的としています 。 分子ドッキング研究は、これらの誘導体が、抗がん療法の潜在的な標的であるアロマターゼ酵素と相互作用する可能性を示唆しています .
マイクロ波支援有機合成
この化合物の誘導体は、反応時間を大幅に短縮できるマイクロ波支援有機合成で利用されてきました。この技術は、穏やかな条件下でトリアゾール誘導体を迅速に合成するために有益です。 このプロセスには、エステルとアミンを1,2,4-トリアゾール-3-カルボキサミドに変換し、副産物としてアルコールを放出することが含まれます 。 この方法は環境に優しく、脂肪族アミンと芳香族アミンの両方に適用されています .
農薬開発
トリアゾール化合物は、農業用途で使用されていることで知られています。それらは、さまざまな生物活性のために農薬開発の基礎として役立ちます。これらの活性には、除草剤、殺菌剤、植物成長調節剤としての機能が含まれます。 これらの化合物に存在するトリアゾール環は、これらの用途における有効性に貢献しています .
産業用途
産業分野では、1,2,4-トリアゾール誘導体は、染料、写真材料、光安定剤の製造に用いられます。 それらの化学構造により、さまざまな工業製品の合成において汎用性の高い中間体となります .
腐食防止
1,2,4-トリアゾールの誘導体は、特に銅合金の腐食防止剤として使用されてきました。 この分野におけるそれらの適用は、酸化による損傷を防ぐことで、金属部品や構造物の寿命を延ばすために重要です .
ラクトペルオキシダーゼ阻害
ラクトペルオキシダーゼ(LPO)は、一部の固形腫瘍で過剰発現している酵素です。特定のトリアゾール誘導体などのLPO阻害剤は、LPO酵素への高い結合親和性のために、これらの腫瘍に対して非常に選択的である可能性があります。 この特異性により、それらは標的を絞った癌治療の潜在的な候補となっています .
作用機序
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives can inhibit enzymes, block receptors, or interfere with cellular pathways, leading to their various biological effects .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to their diverse biological activities . For example, indole derivatives can affect pathways related to inflammation, cancer, HIV, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels, such as inhibiting enzyme activity, blocking receptor signaling, and interfering with cellular pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Ethyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine dihydrochloride . These factors can include temperature, pH, presence of other compounds, and specific conditions within the body.
実験室実験の利点と制限
[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride dihydrochloride has several advantages when used in laboratory experiments. It is a relatively stable compound and is easily synthesized in a variety of solvents. Additionally, it has a low toxicity profile and is not known to cause any adverse effects in humans or animals. However, [(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride dihydrochloride has a relatively short half-life, which can limit its usefulness in certain experiments.
将来の方向性
The potential future directions for research involving [(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride dihydrochloride are numerous. For example, further research could be conducted to investigate the effects of [(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride dihydrochloride on other neurological disorders, such as epilepsy and schizophrenia. Additionally, research could be conducted to investigate the effects of [(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride dihydrochloride on cognitive functions, such as attention and memory. Finally, research could be done to investigate the potential therapeutic applications of [(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride dihydrochloride, such as the treatment of Alzheimer’s disease and Parkinson’s disease.
特性
IUPAC Name |
1-(4-ethyl-1,2,4-triazol-3-yl)-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-3-10-5-8-9-6(10)4-7-2;;/h5,7H,3-4H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIQRXFHFIGABK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1CNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B1452969.png)
![tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1452970.png)

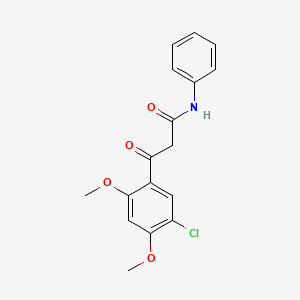
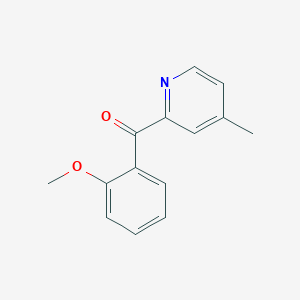
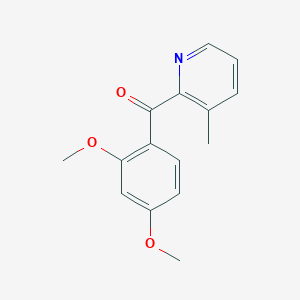
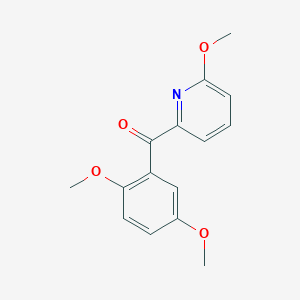




![1-[5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1452988.png)
